Influenza virus NP (266-274)

描述

BenchChem offers high-quality Influenza virus NP (266-274) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Influenza virus NP (266-274) including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

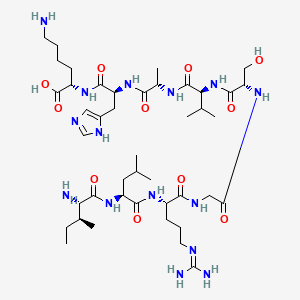

C43H77N15O11 |

|---|---|

分子量 |

980.2 g/mol |

IUPAC 名称 |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C43H77N15O11/c1-8-24(6)33(45)40(66)57-29(16-22(2)3)37(63)54-27(13-11-15-49-43(46)47)36(62)50-19-32(60)53-31(20-59)39(65)58-34(23(4)5)41(67)52-25(7)35(61)56-30(17-26-18-48-21-51-26)38(64)55-28(42(68)69)12-9-10-14-44/h18,21-25,27-31,33-34,59H,8-17,19-20,44-45H2,1-7H3,(H,48,51)(H,50,62)(H,52,67)(H,53,60)(H,54,63)(H,55,64)(H,56,61)(H,57,66)(H,58,65)(H,68,69)(H4,46,47,49)/t24-,25-,27-,28-,29-,30-,31-,33-,34-/m0/s1 |

InChI 键 |

VEMFDDRJGROATN-OALNSFTHSA-N |

手性 SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)O)N |

规范 SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)O)N |

产品来源 |

United States |

Foundational & Exploratory

Influenza virus NP (266-274) peptide function

An In-depth Technical Guide on the Core Function of the Influenza Virus NP (266-274) Peptide

Introduction

1.1. Background on Influenza Virus and Cellular Immunity

Influenza A virus is a major human pathogen responsible for seasonal epidemics and occasional pandemics, posing a significant global health threat. While humoral immunity, mediated by antibodies against the viral surface glycoproteins hemagglutinin (HA) and neuraminidase (NA), is crucial for preventing infection, it is often strain-specific. Cellular immunity, orchestrated by T lymphocytes (T cells), plays a critical role in clearing established infections and provides broader, cross-reactive protection against different influenza subtypes by targeting conserved internal viral proteins[1]. Cytotoxic T lymphocytes (CTLs), specifically CD8+ T cells, are vital for recognizing and eliminating virus-infected cells, thereby limiting viral replication and disease severity[2][3].

1.2. The Role of Nucleoprotein (NP) in Influenza A Virus

The influenza A virus nucleoprotein (NP) is an internal structural protein that is essential for the viral life cycle. It encapsidates the viral RNA genome to form the ribonucleoprotein (RNP) complex, which is the functional template for viral transcription and replication[1]. Due to its critical functions, the NP is highly conserved across different influenza A virus subtypes, making it an attractive target for universal influenza vaccines aimed at inducing broad T-cell-mediated immunity[1][4].

1.3. Overview of the NP (266-274) Peptide Epitope

The Influenza virus NP (266-274) peptide, with the amino acid sequence Ile-Leu-Arg-Gly-Ser-Val-Ala-His-Lys (ILRGSVAHK), is a well-characterized, immunogenic epitope derived from the nucleoprotein of Influenza A virus[5][6][7]. It is specifically recognized by the human immune system in the context of the Major Histocompatibility Complex (MHC) class I molecule HLA-A*03:01[6][8]. As an HLA class I-restricted epitope, its primary function is to be presented on the surface of influenza-infected cells to activate CD8+ T cells, leading to a targeted cytotoxic response. This peptide is highly conserved among circulating influenza A virus strains, making it a key target for the cellular immune response.

Core Function of Influenza Virus NP (266-274) Peptide

2.1. MHC Class I Presentation

The core function of the NP (266-274) peptide begins within a virus-infected cell. The full-length NP protein is synthesized in the cytoplasm and, like other intracellular proteins, is subject to degradation by the proteasome. This process generates smaller peptides, including the 9-amino-acid-long NP (266-274) epitope. These peptides are then transported from the cytoplasm into the endoplasmic reticulum (ER) via the Transporter associated with Antigen Processing (TAP). Inside the ER, the NP (266-274) peptide binds to newly synthesized HLA-A*03:01 molecules. This peptide-MHC complex is then transported to the cell surface for presentation to the immune system[6].

2.2. Recognition by CD8+ T Cells

Once presented on the surface of an infected cell, the NP (266-274)-HLA-A03:01 complex is surveyed by circulating CD8+ T cells. Each T cell expresses a unique T-Cell Receptor (TCR) capable of recognizing a specific peptide-MHC combination. CD8+ T cells with TCRs that specifically recognize the NP (266-274)-HLA-A03:01 complex will bind to it, initiating the T-cell activation process. This interaction is the cornerstone of the adaptive immune system's ability to detect and respond to virally infected cells.

2.3. Induction of Cytotoxic T Lymphocyte (CTL) Response

The recognition of the NP (266-274) peptide by a specific CD8+ T cell triggers a cascade of signaling events that lead to T-cell activation, proliferation (clonal expansion), and differentiation into effector CTLs. These CTLs are equipped with cytotoxic granules containing perforin (B1180081) and granzymes. Upon re-encountering an infected cell presenting the NP (266-274) epitope, the CTL releases these cytotoxic molecules, inducing apoptosis (programmed cell death) in the target cell and effectively halting viral production[4][6]. Studies have confirmed that the NP (266-274) peptide can sensitize target cells for lysis by influenza-immune CTLs restricted by HLA-A3[6].

Quantitative Data on NP (266-274) Peptide Function

Quantitative analysis of peptide function is essential for understanding its immunogenicity and its potential as a vaccine component.

3.1. HLA-A*03 Binding Affinity

| Peptide Sequence | MHC Allele | Binding Confirmation | Reference |

| ILRGSVAHK | HLA-A*03 | Confirmed by in vitro binding assay and CTL induction | [6] |

3.2. Frequency of NP (266-274)-Specific CD8+ T Cells

The frequency of peptide-specific T cells in the blood is a key measure of the immune response. In HLA-A*03:01 positive donors, NP (266-274)-specific CD8+ T cells can be detected directly ex vivo.

| Donor Status | T-Cell Specificity | Frequency (% of CD8+ T cells) | Assay | Reference |

| HLA-A03:01+ Healthy Donors | NP (266-274) | Variable, with responses observed in a subset of donors | Tetramer Staining / ICS | |

| HLA-A03:01+ Healthy Donors (n=9) | IAV-Specific (including NP 265-273) | Frequencies can increase post-infection and persist for years | Dextramer Staining | [8] |

Note: T-cell frequencies are highly variable between individuals, depending on their infection history and genetic background.

3.3. Cytokine Production Profile of NP (266-274)-Specific CD8+ T Cells

Upon recognition of their cognate epitope, activated CD8+ T cells produce effector cytokines. The profile of these cytokines provides insight into the quality of the T-cell response. Intracellular cytokine staining (ICS) has been used to characterize the functional profile of NP (266-274)-specific CD8+ T cells.

| Cytokine | Function | Production by NP (266-274)-specific CD8+ T cells | Reference |

| Interferon-gamma (IFN-γ) | Antiviral activity, macrophage activation | Detected in response to peptide stimulation | |

| Tumor Necrosis Factor (TNF) | Pro-inflammatory, induction of apoptosis | Detected in response to peptide stimulation |

Table based on data from a study where CD8+ T cell lines from HLA-A3+ donors were stimulated with the NP (266-274) peptide and analyzed by ICS.

Signaling Pathways

4.1. MHC Class I Antigen Presentation Pathway for Influenza NP

The presentation of the NP (266-274) peptide on the cell surface is the culmination of the MHC class I antigen processing and presentation pathway.

Caption: MHC Class I pathway for NP (266-274) peptide presentation.

4.2. T-Cell Receptor (TCR) Signaling Pathway upon NP (266-274) Recognition

The binding of the TCR on a CD8+ T cell to the NP (266-274)-HLA-A*03 complex initiates a complex signaling cascade leading to T-cell activation.

Caption: Simplified T-Cell Receptor signaling cascade upon epitope recognition.

Experimental Protocols

5.1. Enzyme-Linked Immunospot (ELISPOT) Assay

The ELISPOT assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells at the single-cell level. It is commonly used to measure the frequency of influenza-specific T cells.

Objective: To determine the number of NP (266-274)-specific, IFN-γ-secreting CD8+ T cells in a population of Peripheral Blood Mononuclear Cells (PBMCs).

Methodology:

-

Plate Coating: Coat a 96-well PVDF membrane plate with an anti-IFN-γ capture antibody overnight at 4°C.

-

Washing and Blocking: Wash the plate with sterile PBS to remove unbound antibody. Block the wells with sterile cell culture medium containing 10% fetal bovine serum (FBS) for at least 1 hour at 37°C to prevent non-specific binding.

-

Cell Plating: Prepare a single-cell suspension of PBMCs from an HLA-A*03 positive donor. Add 2x10^5 to 3x10^5 PBMCs per well.

-

Antigen Stimulation:

-

Test Wells: Add the NP (266-274) peptide to the wells at a final concentration of 1-10 µg/mL.

-

Negative Control: Add culture medium only (or a scrambled peptide) to control for background cytokine secretion.

-

Positive Control: Add a mitogen like Phytohemagglutinin (PHA) to confirm cell viability and functionality.

-

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator. During this time, activated T cells will secrete IFN-γ, which is captured by the antibody on the membrane.

-

Detection:

-

Discard cells and wash the plate with PBS containing 0.05% Tween-20 (PBST).

-

Add a biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.

-

Wash the plate and add streptavidin conjugated to an enzyme (e.g., Alkaline Phosphatase or Horseradish Peroxidase). Incubate for 1 hour.

-

Wash again and add the enzyme substrate (e.g., BCIP/NBT). Incubate until distinct spots emerge.

-

-

Analysis: Stop the reaction by washing with water. Dry the plate and count the spots using an automated ELISPOT reader. Each spot represents a single IFN-γ-secreting cell. Results are typically expressed as Spot Forming Units (SFU) per million PBMCs.

Caption: General workflow for an IFN-γ ELISPOT assay.

5.2. Intracellular Cytokine Staining (ICS) and Flow Cytometry

ICS is a powerful technique that allows for the simultaneous identification of cell phenotype (via surface markers like CD8) and function (via intracellular cytokine expression) on a single-cell basis.

Objective: To determine the frequency and functional profile (e.g., IFN-γ and TNF production) of NP (266-274)-specific CD8+ T cells.

Methodology:

-

Cell Stimulation: In a 96-well plate, stimulate 1x10^6 PBMCs per well with the NP (266-274) peptide (1-10 µg/mL) for approximately 6 hours at 37°C. Include negative and positive controls as in the ELISPOT assay.

-

Inhibit Protein Secretion: For the last 4-5 hours of stimulation, add a protein transport inhibitor such as Brefeldin A or Monensin. This causes cytokines to accumulate inside the cell, making them detectable.

-

Surface Staining: Wash the cells and stain them with fluorochrome-conjugated antibodies against surface markers, such as CD3 (to identify T cells), CD8 (to identify the cytotoxic subset), and a viability dye (to exclude dead cells). Incubate for 20-30 minutes at 4°C.

-

Fixation and Permeabilization: Wash the cells to remove unbound antibodies. Fix the cells using a formaldehyde-based fixation buffer to preserve their structure. Then, permeabilize the cell membranes using a saponin-based buffer, which allows antibodies to enter the cell.

-

Intracellular Staining: Stain the permeabilized cells with fluorochrome-conjugated antibodies against intracellular cytokines, such as anti-IFN-γ and anti-TNF. Incubate for 30 minutes at room temperature.

-

Acquisition: Wash the cells and resuspend them in a suitable buffer (e.g., PBS with 1% FBS). Acquire the data on a multi-color flow cytometer.

-

Data Analysis: Using flow cytometry analysis software, gate on live, single CD3+ T cells, then on the CD8+ subset. Within the CD8+ population, quantify the percentage of cells that are positive for IFN-γ and/or TNF in response to the NP (266-274) peptide stimulation, after subtracting the background from the negative control wells.

Conclusion

The Influenza A virus NP (266-274) peptide (ILRGSVAHK) is a conserved, HLA-A*03-restricted epitope that serves as a key target for the CD8+ T-cell response to infection. Its presentation by infected cells leads to the activation of cytotoxic T lymphocytes, which are essential for viral clearance. The ability to quantify the frequency and function of NP (266-274)-specific T cells using techniques like ELISPOT and ICS makes this peptide a valuable tool for immunological monitoring in clinical trials and research. Given its high conservation and demonstrated immunogenicity, the NP (266-274) epitope and others like it are important components in the rational design of universal influenza vaccines aimed at inducing broad, long-lasting cellular immunity.

References

- 1. mdpi.com [mdpi.com]

- 2. HLA Class I Binding 9mer Peptides from Influenza A Virus Induce CD4+ T Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Magnitude and Specificity of Influenza A Virus-Specific Cytotoxic T-Lymphocyte Responses in Humans Is Related to HLA-A and -B Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. HLA-A1 and HLA-A3 T cell epitopes derived from influenza virus proteins predicted from peptide binding motifs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Human Influenza A Virus–Specific CD8+ T-Cell Response Is Long-lived - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Homologous peptides derived from influenza A, B and C viruses induce variable CD8 + T cell responses with cross‐reactive potential - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Influenza A Nucleoprotein Epitope (266-274) in Cellular Immunity

An In-depth Technical Guide for Researchers and Drug Development Professionals

The influenza A virus nucleoprotein (NP) is a highly conserved internal protein essential for viral replication. Unlike the rapidly mutating surface glycoproteins, hemagglutinin (HA) and neuraminidase (NA), the conservation of NP makes it a prime target for inducing broad, cross-reactive immunity. T-cell responses directed against conserved internal proteins are critical for clearing viral infections and can provide heterosubtypic immunity.[1][2][3] This guide focuses on the specific role of the amino acid region 266-274 of the influenza A NP as a key epitope in eliciting cellular immune responses.

NP (266-274): An Immunodominant CD8+ T-Cell Epitope

The nucleoprotein is a major target for both CD4+ and CD8+ T-cell responses in humans.[4][5] Specific regions, or epitopes, of the protein are presented by Major Histocompatibility Complex (MHC) molecules on the surface of infected cells to be recognized by T-cells. The peptide sequence corresponding to amino acids 266-274 of the influenza A NP is a well-characterized, immunodominant epitope recognized by cytotoxic T lymphocytes (CTLs).[6][7]

This epitope is specifically presented by the human MHC class I molecule HLA-A03.[6] Upon recognition of the NP (266-274)-HLA-A03 complex, specific CD8+ T-cells become activated. These activated CTLs are crucial for host defense, as they can identify and eliminate virally infected cells, thereby controlling the spread of the virus.[1] The magnitude and function of the NP-specific CD8+ T-cell response are critical determinants of heterosubtypic immunity and correlate with reduced viral lung titers and lower morbidity in animal models.[1]

Quantitative Analysis of NP (266-274) Specific T-Cell Responses

Quantifying the T-cell response to specific epitopes is essential for evaluating vaccine efficacy and understanding correlates of protection. The frequency and function of NP (266-274)-specific T-cells can be measured using several immunological assays. While specific quantitative data for the NP (266-274) epitope is dispersed across various studies, the table below summarizes typical measurements obtained for influenza-specific T-cell responses, providing a framework for expected results.

| Parameter | Assay | Typical Measurement Range | Reference |

| Frequency of Antigen-Specific T-Cells | IFN-γ ELISpot | 50 - 500 Spot Forming Units (SFU) per 106 PBMCs | [8] |

| Percentage of Specific CD8+ T-Cells | MHC Class I Tetramer Staining | 0.1% - 5% of total CD8+ T-cells post-infection | [9][10] |

| Cytokine Production | Intracellular Cytokine Staining (ICS) | 1% - 10% of CD8+ T-cells producing IFN-γ upon peptide stimulation | [9] |

| Cytotoxic Activity | 51Cr Release Assay | 20% - 60% specific lysis of peptide-pulsed target cells | [11] |

Note: Values are representative and can vary significantly based on the individual's immune history, the specific influenza strain, and the experimental conditions.

Key Experimental Methodologies

The study of T-cell responses to epitopes like NP (266-274) relies on a set of core immunological techniques. Detailed protocols for these key experiments are outlined below.

Enzyme-Linked Immunospot (ELISpot) Assay

The ELISpot assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells at the single-cell level. It is commonly used to measure influenza-specific T-cell responses.

Protocol:

-

Plate Coating: 96-well PVDF membrane plates are coated with a capture antibody specific for the cytokine of interest (e.g., anti-human IFN-γ) and incubated overnight at 4°C.

-

Cell Plating: Peripheral Blood Mononuclear Cells (PBMCs), isolated from patient blood, are added to the wells. A typical cell concentration is 200,000 to 400,000 cells per well.[8]

-

Antigen Stimulation: The NP (266-274) peptide is added to the wells at a final concentration of 1-10 µg/mL to stimulate specific T-cells. A negative control (no peptide) and a positive control (e.g., phytohemagglutinin) are included.

-

Incubation: The plate is incubated for 18-24 hours at 37°C in a humidified incubator with 5% CO2, allowing activated T-cells to secrete cytokines, which are captured by the antibodies on the membrane.

-

Detection: A biotinylated detection antibody specific for a different epitope on the cytokine is added, followed by an enzyme conjugate (e.g., streptavidin-alkaline phosphatase).

-

Spot Development: A substrate is added that precipitates as a colored spot at the location of the cytokine-secreting cell.

-

Analysis: The spots are counted using an automated ELISpot reader. Results are typically expressed as Spot Forming Units (SFU) per million PBMCs.

Intracellular Cytokine Staining (ICS) with Flow Cytometry

ICS allows for the multiparametric analysis of individual T-cells, identifying their phenotype (e.g., CD4+ or CD8+) and function (cytokine production) simultaneously.

Protocol:

-

Cell Stimulation: PBMCs are stimulated with the NP (266-274) peptide (1-10 µg/mL) for 6-12 hours. Co-stimulatory molecules (e.g., anti-CD28/CD49d) are often included.

-

Protein Transport Inhibition: A protein transport inhibitor, such as Brefeldin A or Monensin, is added for the final 4-6 hours of incubation. This prevents the secreted cytokines from leaving the cell, allowing them to accumulate in the cytoplasm.

-

Surface Staining: Cells are stained with fluorescently-labeled antibodies against cell surface markers (e.g., anti-CD3, anti-CD8, anti-CD4) to identify T-cell populations.

-

Fixation and Permeabilization: Cells are treated with a fixation buffer to preserve their state, followed by a permeabilization buffer which creates pores in the cell membrane.

-

Intracellular Staining: Fluorescently-labeled antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α) are added and bind to the trapped cytokines.

-

Data Acquisition: Cells are analyzed on a flow cytometer. The data allows for the quantification of the percentage of CD8+ T-cells that produce a specific cytokine in response to the NP epitope.

MHC Class I Tetramer Staining

This technique directly visualizes and quantifies antigen-specific T-cells using recombinant MHC molecules.

Protocol:

-

Tetramer Reagent: A tetrameric complex is created consisting of four identical MHC class I molecules (in this case, HLA-A*03) each loaded with the NP (266-274) peptide. These complexes are linked by a streptavidin molecule, which is conjugated to a fluorochrome (e.g., PE or APC).[10]

-

Cell Staining: PBMCs are incubated with the fluorescently-labeled NP (266-274)/HLA-A*03 tetramer reagent. The tetramer will bind with high avidity to the T-cell receptors (TCRs) on CD8+ T-cells that are specific for this peptide-MHC combination.

-

Co-staining: Antibodies against cell surface markers like CD8 and CD3 are also added to identify the T-cell population of interest.

-

Analysis: The stained cells are analyzed by flow cytometry. The percentage of CD8+ T-cells that are positive for the tetramer represents the frequency of NP (266-274)-specific T-cells.[10]

Visualizations: Pathways and Workflows

MHC Class I Antigen Presentation Pathway

The presentation of internal viral epitopes like NP (266-274) to CD8+ T-cells is a fundamental process in antiviral immunity.

Caption: MHC Class I presentation pathway for the influenza NP (266-274) epitope.

Experimental Workflow for ELISpot Assay

This diagram illustrates the sequential steps involved in performing an ELISpot assay to quantify NP (266-274)-specific T-cells.

Caption: Step-by-step workflow for an IFN-γ Enzyme-Linked Immunospot (ELISpot) assay.

Logical Relationship: From Infection to Immune Clearance

This diagram outlines the logical progression from a cell being infected with influenza A to its eventual elimination by an NP (266-274)-specific cytotoxic T-lymphocyte.

Caption: Logical flow of the CTL response to an influenza-infected cell.

References

- 1. The frequency and function of nucleoprotein-specific CD8+ T cells are critical for heterosubtypic immunity against influenza virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Universal immunity to influenza must outwit immune evasion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. ovid.com [ovid.com]

- 5. Immunodominant CD4+ T-Cell Responses to Influenza A Virus in Healthy Individuals Focus on Matrix 1 and Nucleoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. mdpi.com [mdpi.com]

- 9. CD8 T Cell Responses to Influenza Virus Infection in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A virus-specific CD8+ T cell immunodominance hierarchy determined by antigen dose and precursor frequencies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Presentation by a major histocompatibility complex class I molecule of nucleoprotein peptide expressed in two different genes of an influenza virus transfectant - PMC [pmc.ncbi.nlm.nih.gov]

The Conserved Influenza A Nucleoprotein Epitope NP (266-274): A Cornerstone for Universal T-Cell Mediated Immunity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for a universal influenza vaccine, capable of providing broad and long-lasting protection against diverse influenza A virus (IAV) strains, has led researchers to focus on conserved viral antigens that can elicit robust cell-mediated immunity. Among the most promising targets is the viral nucleoprotein (NP), an internal protein critical for viral replication and highly conserved across different IAV subtypes.[1] This technical guide delves into a specific, well-characterized T-cell epitope derived from the nucleoprotein, NP (266-274) (also commonly referred to as NP 265-273), an HLA-A3-restricted epitope that has garnered significant interest as a potential component of universal influenza vaccines.[2][3][4] This document will provide a comprehensive overview of the immunogenicity of this epitope, detailed experimental protocols for its characterization, and a discussion of its potential in next-generation vaccine design.

The NP (266-274) Epitope: A Conserved Target for Cytotoxic T-Lymphocytes

The NP (266-274) peptide, with the amino acid sequence ILRGSVAHK, is a well-defined epitope recognized by cytotoxic T-lymphocytes (CTLs) in the context of the human leukocyte antigen (HLA)-A3 molecule.[2][4] The nucleoprotein itself is a major target for the host's T-cell response during influenza infection, and its high degree of conservation across various IAV subtypes makes epitopes derived from it particularly attractive for vaccine development.[1][5] This conservation means that a T-cell response generated against this epitope from one influenza strain could potentially recognize and eliminate cells infected with a different strain, a key requirement for a universal vaccine.

Quantitative Immunogenicity Data

The immunogenicity of a T-cell epitope is determined by several key factors, including its binding affinity to MHC molecules, the frequency of specific T-cells in the population, and the ability of those T-cells to effectively kill infected cells. The following tables summarize the available quantitative data for the NP (266-274) epitope.

| Parameter | Value | HLA Restriction | Reference |

| Sequence | ILRGSVAHK | HLA-A3 | [2][4] |

| Protein Source | Influenza A Virus Nucleoprotein | - | [2] |

| Amino Acid Position | 265-273 | - | [2] |

Table 1: Physicochemical Properties of the NP (265-273) Epitope. This table outlines the basic characteristics of the NP (265-273) T-cell epitope.

| Assay | Donor Group | Mean Frequency (per 10^6 PBMCs) | Reference |

| Tetramer Staining | HLA-A3+ Healthy Donors | 133 | [6] |

| ELISpot | HLA-A3+ Donors | 12 (per 2.5 x 10^5 PBMCs) | [7] |

Table 2: Frequency of NP (265-273)-Specific CD8+ T-Cells in Human Peripheral Blood. This table presents data on the prevalence of T-cells recognizing the NP (265-273) epitope in the human population. The frequency of these specific T-cells can vary between individuals but their consistent presence highlights the epitope's relevance in the anti-influenza immune response.

| Effector Cells | Target Cells | Effector to Target Ratio | % Specific Lysis | Reference |

| NP/A3 CTL clone | Peptide-pulsed B-LCL | Not Specified | High lysis at ≥ 50 µM peptide | [8] |

Table 3: Cytotoxic T-Lymphocyte (CTL) Activity against the NP (265-273) Epitope. This table summarizes the cytotoxic potential of T-cells specific for the NP (265-273) epitope. The data demonstrates that CTLs recognizing this epitope can effectively lyse target cells presenting the peptide, although high concentrations of the peptide were required to achieve this in the cited study.[8]

Experimental Protocols

Accurate and reproducible assessment of T-cell responses to the NP (266-274) epitope is crucial for its evaluation as a vaccine candidate. This section provides detailed methodologies for key experiments.

MHC-Peptide Binding Assay

This assay quantifies the binding affinity of a peptide to a specific MHC molecule. A common method is a competition-based assay.

Principle: A labeled reference peptide with known high affinity for the MHC molecule of interest (e.g., HLA-A3) is incubated with the MHC molecule. The unlabeled test peptide (NP 266-274) is then added at various concentrations. The ability of the test peptide to displace the labeled reference peptide is measured, and the concentration at which 50% of the reference peptide is displaced (IC50) is calculated. A lower IC50 value indicates a higher binding affinity.

Detailed Protocol:

-

Reagents and Materials:

-

Purified, soluble HLA-A3 molecules

-

Fluorescently labeled reference peptide with high affinity for HLA-A3

-

Synthetic NP (266-274) peptide (ILRGSVAHK)

-

Assay buffer (e.g., PBS with 0.05% Tween-20 and a protease inhibitor cocktail)

-

96-well black, low-binding microplates

-

Plate reader capable of fluorescence polarization or time-resolved fluorescence.

-

-

Procedure: a. Prepare a stock solution of the NP (266-274) peptide and the labeled reference peptide in DMSO and then dilute to the working concentration in assay buffer. b. In a 96-well plate, add a fixed concentration of purified HLA-A3 molecules and the labeled reference peptide to each well. c. Add serial dilutions of the NP (266-274) peptide to the wells. Include wells with no competitor peptide (maximum binding) and wells with a large excess of a known high-affinity unlabeled peptide (non-specific binding). d. Incubate the plate at room temperature for 24-48 hours to allow the binding to reach equilibrium. e. Measure the fluorescence polarization or time-resolved fluorescence of each well using a plate reader. f. Calculate the percentage of inhibition for each concentration of the NP (266-274) peptide. g. Plot the percentage of inhibition against the logarithm of the competitor peptide concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

IFN-γ ELISpot Assay

The ELISpot (Enzyme-Linked ImmunoSpot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.

Principle: Peripheral blood mononuclear cells (PBMCs) are stimulated with the NP (266-274) peptide in wells coated with an anti-IFN-γ capture antibody. If antigen-specific T-cells are present, they will secrete IFN-γ, which is captured by the antibody on the plate. A second, biotinylated anti-IFN-γ detection antibody is then added, followed by a streptavidin-enzyme conjugate. The addition of a substrate results in the formation of a colored spot at the location of each IFN-γ-secreting cell.

Detailed Protocol:

-

Reagents and Materials:

-

Human IFN-γ ELISpot kit (containing capture and detection antibodies, streptavidin-enzyme conjugate, and substrate)

-

96-well PVDF membrane ELISpot plates

-

Synthetic NP (266-274) peptide

-

PBMCs isolated from HLA-A3 positive donors

-

Complete RPMI-1640 medium

-

Positive control (e.g., phytohemagglutinin) and negative control (medium alone)

-

ELISpot plate reader.

-

-

Procedure: a. Coat the ELISpot plate with the anti-IFN-γ capture antibody overnight at 4°C. b. Wash the plate and block with sterile blocking buffer. c. Prepare a single-cell suspension of PBMCs. d. Add 2.5 x 10^5 PBMCs to each well.[7] e. Add the NP (266-274) peptide to the wells at a final concentration of 1-10 µg/mL. Include positive and negative control wells. f. Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours. g. Wash the plate to remove the cells. h. Add the biotinylated anti-IFN-γ detection antibody and incubate. i. Wash the plate and add the streptavidin-enzyme conjugate. j. Wash the plate and add the substrate solution. Stop the reaction when distinct spots develop. k. Wash the plate with water and allow it to dry. l. Count the number of spots in each well using an ELISpot reader. The results are typically expressed as spot-forming units (SFU) per million PBMCs.[7]

CTL Cytotoxicity Assay (Chromium Release Assay)

This assay measures the ability of CTLs to lyse target cells presenting a specific epitope.

Principle: Target cells (e.g., B-lymphoblastoid cell lines - B-LCLs) expressing HLA-A3 are labeled with radioactive chromium-51 (B80572) (⁵¹Cr).[8] These labeled target cells are then pulsed with the NP (266-274) peptide. Effector cells (CTLs specific for NP 266-274) are co-cultured with the labeled, peptide-pulsed target cells. If the CTLs recognize and kill the target cells, the ⁵¹Cr is released into the supernatant. The amount of radioactivity in the supernatant is proportional to the number of lysed cells.

Detailed Protocol:

-

Reagents and Materials:

-

HLA-A3 positive B-LCLs as target cells

-

NP (266-274)-specific CTL line as effector cells

-

Sodium chromate (B82759) (⁵¹Cr)

-

Synthetic NP (266-274) peptide

-

Complete RPMI-1640 medium

-

96-well round-bottom plates

-

Gamma counter.

-

-

Procedure: a. Label the target B-LCLs with ⁵¹Cr for 1-2 hours at 37°C. b. Wash the labeled target cells to remove excess ⁵¹Cr. c. Pulse the labeled target cells with the NP (266-274) peptide at various concentrations (e.g., 0.01 µM to 50 µM) for 1 hour at 37°C.[8] Also include unpulsed target cells as a negative control. d. In a 96-well plate, add a fixed number of labeled target cells to each well. e. Add the effector CTLs at different effector-to-target (E:T) ratios (e.g., 10:1, 30:1, 50:1). f. Include control wells for spontaneous release (target cells with medium only) and maximum release (target cells with a detergent like Triton X-100). g. Incubate the plate for 4-6 hours at 37°C. h. Centrifuge the plate and collect the supernatant from each well. i. Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter. j. Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in T-cell activation and the workflows of the experimental assays can greatly aid in understanding the immunogenicity of the NP (266-274) epitope.

T-Cell Receptor Signaling Pathway

The recognition of the NP (266-274) peptide presented by an HLA-A3 molecule on an antigen-presenting cell (APC) by a specific CD8+ T-cell initiates a cascade of intracellular signaling events, leading to T-cell activation, proliferation, and differentiation into cytotoxic effector cells.

Caption: T-Cell Receptor Signaling Cascade.

Experimental Workflow: ELISpot Assay

The following diagram illustrates the key steps in performing an ELISpot assay to determine the frequency of NP (266-274)-specific, IFN-γ-secreting T-cells.

Caption: ELISpot Assay Workflow.

Experimental Workflow: CTL Cytotoxicity Assay

The chromium release assay remains a gold standard for measuring CTL-mediated killing. The workflow is depicted below.

Caption: CTL Cytotoxicity Assay Workflow.

Conclusion

The influenza A nucleoprotein epitope NP (266-274) represents a highly conserved and immunogenic target for cytotoxic T-lymphocytes. Its ability to elicit CTL responses in HLA-A3 positive individuals, coupled with the high degree of conservation of the nucleoprotein across diverse influenza A strains, underscores its potential as a critical component in the development of a universal influenza vaccine. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals to further investigate and harness the potential of this and other conserved T-cell epitopes. Future research should focus on optimizing the delivery and presentation of this epitope to induce robust and long-lasting memory T-cell responses, a key step towards achieving broad and durable protection against influenza.

References

- 1. mdpi.com [mdpi.com]

- 2. HLA-A1 and HLA-A3 T cell epitopes derived from influenza virus proteins predicted from peptide binding motifs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Understanding the Role of HLA Class I Molecules in the Immune Response to Influenza Infection and Rational Design of a Peptide-Based Vaccine [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Evolutionary conservation and positive selection of influenza A nucleoprotein CTL epitopes for universal vaccination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. The Magnitude and Specificity of Influenza A Virus-Specific Cytotoxic T-Lymphocyte Responses in Humans Is Related to HLA-A and -B Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antigen processing for MHC class I restricted presentation of exogenous influenza A virus nucleoprotein by B-lymphoblastoid cells - PMC [pmc.ncbi.nlm.nih.gov]

Immunogenicity of Influenza Nucleoprotein 266-274: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The influenza A virus nucleoprotein (NP) is a highly conserved internal antigen, making it a critical target for the development of universal influenza vaccines. Unlike the highly variable surface glycoproteins, hemagglutinin (HA) and neuraminidase (NA), the NP offers the potential for broad cross-protection against different influenza A subtypes. A key region of interest within the NP is the amino acid sequence 266-274, which contains a well-defined cytotoxic T-lymphocyte (CTL) epitope. This technical guide provides an in-depth analysis of the immunogenicity of the influenza NP 266-274 epitope, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

The influenza nucleoprotein is a major target for cytotoxic T-lymphocytes (CTLs), which are crucial for clearing viral infections.[1][2] The NP 265-273 peptide (sequence: ILRGSVAHK) has been identified as an HLA-A3 restricted CTL epitope.[3] This epitope has been shown to sensitize target cells for lysis by influenza-immune CTLs and can induce peptide-specific, class I-restricted CTLs in vitro.[3]

Quantitative Analysis of T-Cell Responses to Influenza NP 266-274

The immunogenicity of the NP 266-274 epitope has been quantified in several studies, primarily through the measurement of interferon-gamma (IFN-γ) production and cytotoxic T-lymphocyte (CTL) activity. The following tables summarize the key quantitative findings from studies investigating T-cell responses to this specific epitope.

IFN-γ Secretion Assays

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level. Intracellular Cytokine Staining (ICS) followed by flow cytometry is another common method to measure cytokine production within specific T-cell populations.

| Donor HLA Type | Assay Type | Cell Type | Stimulant | Result | Reference |

| HLA-A3 | ELISpot | PBMC | NP 265-273 peptide | 12 spots per 2.5 x 10^5 cells | [4] |

| HLA-A*03:01 | ICS | CD8+ T-cells | NP 265-273 peptide | 8.3% (mean) IFN-γ+ cells | [5] |

Cytotoxicity Assays

Cytotoxicity assays measure the ability of CTLs to lyse target cells presenting the specific epitope. The chromium-51 (B80572) (⁵¹Cr) release assay is a classic method for quantifying cell-mediated cytotoxicity.

| Effector Cell Source | Target Cell Type | Effector:Target Ratio | Stimulant | % Specific Lysis | Reference |

| HLA-A3 restricted CTL line | B-LCL | Not specified | NP 265-273 peptide | Lysis observed | [6] |

Note: While the study by Voeten et al. (2000) demonstrated specific lysis of target cells pulsed with the NP 265-273 peptide, specific quantitative data on the percentage of lysis at various effector-to-target ratios was not presented in a tabular format.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of immunogenicity studies. Below are representative protocols for the key experiments cited in this guide.

IFN-γ ELISpot Assay

This protocol is a generalized procedure for the detection of IFN-γ secreting cells in response to the NP 266-274 peptide.

Materials:

-

96-well PVDF membrane ELISpot plates

-

Anti-human IFN-γ capture antibody

-

Biotinylated anti-human IFN-γ detection antibody

-

Streptavidin-Alkaline Phosphatase (AP)

-

BCIP/NBT substrate

-

RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and antibiotics

-

Peripheral Blood Mononuclear Cells (PBMCs) from an HLA-A3 positive donor

-

Influenza NP 266-274 peptide (ILRGSVAHK)

-

Positive control (e.g., Phytohemagglutinin - PHA)

-

Negative control (medium alone)

Procedure:

-

Plate Coating: Coat the ELISpot plate wells with anti-human IFN-γ capture antibody overnight at 4°C.

-

Blocking: Wash the wells with sterile PBS and block with RPMI 1640 + 10% FBS for 2 hours at 37°C.

-

Cell Plating: Add 2.5 x 10⁵ PBMCs to each well.

-

Stimulation: Add the NP 266-274 peptide to the respective wells at a final concentration of 10 µg/mL. Include positive and negative controls in separate wells.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Detection: Wash the wells to remove cells. Add biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.

-

Enzyme Conjugation: Wash the wells and add Streptavidin-AP. Incubate for 1 hour at room temperature.

-

Development: Wash the wells and add BCIP/NBT substrate. Monitor for the appearance of spots.

-

Analysis: Stop the reaction by washing with distilled water. Allow the plate to dry completely and count the spots using an ELISpot reader.

Chromium-51 (⁵¹Cr) Release Assay

This protocol outlines the steps for a standard 4-hour ⁵¹Cr release assay to measure CTL-mediated lysis of target cells pulsed with the NP 266-274 peptide.

Materials:

-

Target cells (e.g., HLA-A3 positive B-lymphoblastoid cell line - B-LCL)

-

Effector cells (CTL line specific for NP 266-274)

-

Sodium chromate (B82759) (Na₂⁵¹CrO₄)

-

Influenza NP 266-274 peptide (ILRGSVAHK)

-

RPMI 1640 medium + 10% FBS

-

96-well round-bottom plates

-

Gamma counter

-

Triton X-100 (for maximum release control)

Procedure:

-

Target Cell Labeling: Incubate 1 x 10⁶ target cells with 100 µCi of ⁵¹Cr for 1 hour at 37°C.

-

Washing: Wash the labeled target cells three times with RPMI 1640 + 10% FBS to remove excess ⁵¹Cr.

-

Peptide Pulsing: Resuspend the labeled target cells and incubate with 10 µg/mL of the NP 266-274 peptide for 1 hour at 37°C.

-

Assay Setup:

-

Plate the peptide-pulsed target cells at 1 x 10⁴ cells/well in a 96-well round-bottom plate.

-

Add effector cells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).

-

Spontaneous Release Control: Labeled target cells with medium only.

-

Maximum Release Control: Labeled target cells with 1% Triton X-100.

-

-

Incubation: Centrifuge the plate at 200 x g for 3 minutes to initiate cell contact and incubate for 4 hours at 37°C.

-

Supernatant Harvesting: Centrifuge the plate at 500 x g for 5 minutes. Carefully collect the supernatant from each well.

-

Radioactivity Measurement: Measure the radioactive counts (counts per minute - CPM) in the supernatant using a gamma counter.

-

Calculation of Specific Lysis:

-

% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Visualizing Key Processes

Understanding the underlying biological pathways and experimental procedures is facilitated by visual diagrams. The following sections provide Graphviz (DOT language) scripts to generate these visualizations.

Antigen Processing and Presentation Pathway for Influenza NP 266-274

The following diagram illustrates the MHC class I pathway for the presentation of the NP 266-274 epitope to CD8+ T-cells.

Caption: MHC Class I antigen presentation pathway for the influenza NP 266-274 epitope.

Experimental Workflow for Assessing Immunogenicity

This diagram outlines a typical experimental workflow for evaluating the immunogenicity of the influenza NP 266-274 peptide.

Caption: Experimental workflow for assessing the immunogenicity of the NP 266-274 peptide.

Conclusion

The influenza nucleoprotein epitope 266-274 is a well-characterized, HLA-A3 restricted target for cytotoxic T-lymphocytes. The quantitative data, though limited in the breadth of available studies, consistently demonstrates its ability to elicit robust IFN-γ responses and mediate CTL activity. The conserved nature of this epitope across different influenza A virus strains underscores its importance as a component in the design of universal influenza vaccines. The detailed experimental protocols and visual workflows provided in this guide offer a comprehensive resource for researchers and drug development professionals working to harness the potential of this and other conserved viral epitopes for next-generation immunotherapies. Further research to expand the quantitative dataset, particularly regarding cytotoxic efficacy across a wider range of effector-to-target ratios and in diverse HLA backgrounds, will be invaluable in advancing this field.

References

- 1. revvity.com [revvity.com]

- 2. biomedicalsciences.unimelb.edu.au [biomedicalsciences.unimelb.edu.au]

- 3. HLA-A1 and HLA-A3 T cell epitopes derived from influenza virus proteins predicted from peptide binding motifs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Magnitude and Specificity of Influenza A Virus-Specific Cytotoxic T-Lymphocyte Responses in Humans Is Related to HLA-A and -B Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HLA-B*27:05 alters immunodominance hierarchy of universal influenza-specific CD8+ T cells | PLOS Pathogens [journals.plos.org]

- 6. Antigen processing for MHC class I restricted presentation of exogenous influenza A virus nucleoprotein by B-lymphoblastoid cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery of HLA-A*03 Restricted Influenza NP Epitopes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and data related to the identification and characterization of cytotoxic T lymphocyte (CTL) epitopes from the influenza A virus nucleoprotein (NP), specifically those restricted by the Human Leukocyte Antigen (HLA)-A*03 allele. Understanding these epitopes is critical for the development of T-cell-based universal influenza vaccines and for monitoring cellular immunity.

Core Epitope Data: HLA-A*03 Restricted NP Epitope

The discovery of viral epitopes presented by specific HLA alleles is a cornerstone of cellular immunology. For HLA-A*03, a key epitope has been identified within the influenza nucleoprotein, a relatively conserved internal protein that makes it an attractive target for broadly protective vaccines.

| Epitope Sequence | Protein | Start-End Position | HLA Restriction | Description | References |

| ILRGSVAHK | Nucleoprotein (NP) | 265-273 | HLA-A*03 | This peptide has been identified as an HLA-A3 restricted epitope capable of sensitizing target cells for lysis by influenza-immune CTLs.[1][2] It is conserved across various influenza A strains.[2] | [1][2] |

Experimental Protocols for Epitope Discovery and Validation

The identification of the ILRGSVAHK epitope and others like it relies on a combination of predictive bioinformatics and rigorous experimental validation. The following sections detail the core methodologies employed in this process.

Predictive Identification Using HLA Binding Motifs

This approach leverages computational algorithms to scan viral protein sequences for peptides that match the specific binding motif of a given HLA molecule.

Protocol:

-

Define Binding Motif: The peptide binding motif for HLA-A*03 is characterized by specific anchor residues, typically at position 2 (Leucine) and position 9 (Lysine or Tyrosine).[1]

-

Sequence Scanning: The full amino acid sequence of the influenza A virus nucleoprotein is scanned in silico to identify all potential nonamer peptides that fit the defined HLA-A*03 motif.[1]

-

Peptide Synthesis: Peptides identified as potential binders are chemically synthesized for subsequent in vitro and ex vivo validation assays.

Immunopeptidomics: Mass Spectrometry-Based Discovery

This powerful, unbiased method identifies peptides that are naturally processed and presented by HLA molecules on the surface of infected cells.

Protocol:

-

Cell Culture and Infection: A human cell line expressing HLA-A*03 (e.g., B-lymphoblastoid cells) is cultured and infected with a high-titer influenza A virus strain.[3]

-

HLA-Peptide Complex Isolation: After a suitable incubation period (e.g., 12-24 hours) to allow for antigen processing, the cells are lysed.[4] HLA-peptide complexes are isolated from the cell lysate via immunoaffinity chromatography using a pan-HLA class I-specific antibody (like W6/32) coupled to a resin.[4]

-

Peptide Elution: The bound peptides are eluted from the HLA molecules, typically by acidification.[4]

-

Mass Spectrometry Analysis: The eluted peptides are analyzed by high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).[3][4]

-

Data Analysis: The resulting spectra are matched against a database containing the influenza virus proteome to identify the sequences of the presented peptides.

In Vitro Peptide-HLA Binding Assay

This assay quantitatively measures the binding affinity of a candidate peptide to purified HLA molecules, confirming the predictions from motif analysis.

Protocol:

-

HLA Molecule Purification: Soluble HLA-A*03 molecules are produced and purified from recombinant expression systems.

-

Competitive Binding: A known high-affinity fluorescently labeled reference peptide is incubated with the purified HLA-A*03 molecules.

-

Candidate Peptide Titration: The synthesized candidate peptide (e.g., ILRGSVAHK) is added in increasing concentrations to compete with the reference peptide for binding to the HLA molecules.[1]

-

Affinity Measurement: The displacement of the fluorescent reference peptide is measured. The concentration of the candidate peptide required to displace 50% of the reference peptide (IC50) is calculated to determine its binding affinity.

Functional Validation: T-Cell Assays

These assays determine if the identified peptides are immunogenic, i.e., capable of being recognized by and activating T-cells from influenza-exposed individuals.

This is a highly sensitive method for quantifying antigen-specific T-cells based on their cytokine secretion.

Protocol:

-

Isolate PBMCs: Peripheral Blood Mononuclear Cells (PBMCs) are isolated from the blood of healthy, HLA-A*03-positive donors with prior exposure to influenza.[4]

-

In Vitro Stimulation: PBMCs are stimulated in vitro for a period (e.g., 12 days) with the candidate peptide to expand the population of peptide-specific memory T-cells.[4]

-

ELISpot Assay: The stimulated cells are added to wells of an ELISpot plate pre-coated with an anti-IFN-γ antibody. The cells are then re-challenged with the candidate peptide.

-

Detection: After incubation, cells are washed away, and a secondary, enzyme-linked anti-IFN-γ antibody is added. A substrate is then applied, which results in a visible spot for each cell that secreted IFN-γ.[4]

-

Quantification: The number of spots, or Spot Forming Cells (SFCs), is counted, providing a quantitative measure of the T-cell response.[4]

This assay directly measures the ability of CTLs to kill target cells presenting the specific epitope.

Protocol:

-

CTL Line Generation: Peptide-specific CTL lines are generated by co-culturing PBMCs from an HLA-A*03+ donor with the ILRGSVAHK peptide.[1][2]

-

Target Cell Preparation: An HLA-A*03-matched target cell line (e.g., B-lymphoblastoid cells) is prepared. One set of target cells is pulsed with the ILRGSVAHK peptide, while a control set is left unpulsed or pulsed with an irrelevant peptide.[1]

-

Target Cell Labeling: The target cells are labeled with a radioactive isotope, typically 51Cr.

-

Co-culture: The labeled target cells are co-cultured with the generated CTL effector cells at various effector-to-target ratios.

-

Measure Lysis: During incubation, CTLs that recognize the peptide-HLA complex will lyse the target cells, releasing 51Cr into the supernatant. The amount of radioactivity in the supernatant is measured.

-

Calculate Specific Lysis: The percentage of specific lysis is calculated by comparing the release from peptide-pulsed targets to the spontaneous release from unpulsed targets.[1]

Visualized Workflows and Pathways

Diagrams generated using Graphviz provide a clear visual representation of the complex processes involved in epitope discovery and presentation.

Epitope Discovery and Validation Workflow

Caption: Workflow for influenza epitope discovery and validation.

MHC Class I Antigen Presentation Pathway for Influenza NP

Caption: MHC Class I presentation of influenza NP epitopes.

References

- 1. HLA-A1 and HLA-A3 T cell epitopes derived from influenza virus proteins predicted from peptide binding motifs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antigenic Drift in the Influenza A Virus (H3N2) Nucleoprotein and Escape from Recognition by Cytotoxic T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MHC Class I-Presented T Cell Epitopes Identified by Immunoproteomics Analysis Are Targets for a Cross Reactive Influenza-Specific T Cell Response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Conservation of the NP (266-274) Sequence Across Influenza Strains

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sequence conservation of the nucleoprotein (NP) epitope spanning amino acid residues 266-274 (in Influenza A virus numbering) and its homologous regions across different influenza strains. The high degree of conservation of this epitope, particularly in Influenza A virus, makes it a significant target for the development of universal influenza vaccines and novel antiviral therapeutics. This document details the sequence conservation data, outlines the experimental protocols used to determine this conservation and assess immune responses, and visualizes the relevant biological pathways and experimental workflows.

Data Presentation: NP (266-274) Epitope Sequence Conservation

The following table summarizes the amino acid sequence of the NP (266-274) epitope in Influenza A virus (IAV) and its homologous regions in Influenza B (IBV) and C (ICV) viruses, along with their known conservation percentages.

| Influenza Type | Epitope Region | Amino Acid Sequence | Conservation Percentage | Notes |

| Influenza A Virus (IAV) | NP (265-273) | ILRGSVAHK | >98% | Highly conserved across a wide range of IAV subtypes, including H1N1, H3N2, and avian H7N9.[1] This sequence corresponds to NP(266-274) in some notations. |

| Influenza B Virus (IBV) | NP (323-331) | VVRPSVASK | Variable | Homologous region to the IAV epitope. Overall NP protein identity between IAV and IBV is approximately 37%.[2] Specific conservation analysis of this epitope within IBV strains is recommended for precise quantification (see Experimental Protocols). |

| Influenza C Virus (ICV) | NP (270-278) | LLKPQITNK | Variable | Homologous region to the IAV epitope. Overall NP protein identity between IAV and ICV is approximately 19%.[1] Specific conservation analysis of this epitope within ICV strains is recommended for precise quantification (see Experimental Protocols). |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the analysis of the NP (266-274) epitope.

Influenza Virus Whole-Genome Sequencing and Sequence Conservation Analysis

This protocol outlines the steps for determining the sequence of the influenza virus nucleoprotein and analyzing the conservation of the NP (266-274) epitope.

a. Viral RNA Extraction:

-

Viral RNA is extracted from nasopharyngeal swabs or cultured virus stocks using commercially available viral RNA extraction kits, following the manufacturer's instructions.

b. Reverse Transcription-Polymerase Chain Reaction (RT-PCR):

-

The extracted viral RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random hexamer primers or influenza-specific primers.

-

The NP gene is then amplified from the cDNA using PCR with primers that flank the entire NP coding sequence.

c. DNA Sequencing:

-

The amplified NP gene product is purified and sequenced using next-generation sequencing (NGS) platforms such as Illumina or Oxford Nanopore Technologies, or traditional Sanger sequencing.[3][4][5][6]

d. Sequence Analysis and Conservation Determination:

-

The obtained nucleotide sequences are translated into amino acid sequences.

-

To determine the conservation of the NP (266-274) epitope and its homologues, the following steps are taken:

-

Data Retrieval: A comprehensive set of influenza A, B, and C nucleoprotein sequences is downloaded from public databases such as the NCBI Influenza Virus Resource or the Influenza Research Database (IRD).[3][4][5][7][8]

-

Multiple Sequence Alignment: The collected NP sequences for each influenza type are aligned using a multiple sequence alignment tool like MUSCLE or Clustal Omega, available through the NCBI Influenza Virus Resource or as standalone software.[3]

-

Conservation Calculation: The aligned sequences are analyzed to determine the percentage of sequences that have the identical amino acid sequence within the epitope region of interest (IAV: ILRGSVAHK, IBV: VVRPSVASK, ICV: LLKPQITNK).

-

Intracellular Cytokine Staining (ICS) for T-Cell Response Assessment

This protocol details the method for measuring the production of intracellular cytokines by T-cells in response to stimulation with the NP (266-274) peptide.

a. Cell Preparation:

-

Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

-

The isolated PBMCs are washed and resuspended in a suitable cell culture medium.

b. In Vitro Stimulation:

-

PBMCs are stimulated with the synthetic NP (266-274) peptide (or its homologous versions for IBV and ICV) at a predetermined optimal concentration.

-

A negative control (unstimulated cells) and a positive control (e.g., a mitogen like phytohemagglutinin) are included.

-

A protein transport inhibitor (e.g., Brefeldin A or Monensin) is added to the cell cultures to block cytokine secretion and cause their accumulation inside the cells.

c. Cell Surface and Intracellular Staining:

-

After stimulation, the cells are washed and stained with fluorescently labeled antibodies against cell surface markers, such as CD3, CD4, and CD8, to identify T-cell populations.

-

The cells are then fixed and permeabilized to allow for intracellular staining.

-

Fluorescently labeled antibodies against cytokines of interest (e.g., interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α)) are added to stain the intracellular cytokines.

d. Flow Cytometry Analysis:

-

The stained cells are analyzed using a flow cytometer to quantify the percentage of CD4+ and CD8+ T-cells that are producing specific cytokines in response to the peptide stimulation.

Enzyme-Linked Immunospot (ELISpot) Assay for Quantifying Cytokine-Secreting Cells

This protocol describes the ELISpot assay, a highly sensitive method for detecting and quantifying the number of individual cells secreting a specific cytokine in response to the NP (266-274) epitope.

a. Plate Preparation:

-

An ELISpot plate with a PVDF membrane is pre-coated with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ).

-

The plate is then washed and blocked to prevent non-specific binding.

b. Cell Incubation and Stimulation:

-

PBMCs are added to the wells of the coated ELISpot plate.

-

The cells are stimulated with the NP (266-274) peptide. As in the ICS protocol, negative and positive controls are included.

-

The plate is incubated in a humidified 37°C CO2 incubator for a specified period to allow for cytokine secretion.

c. Detection:

-

The cells are removed, and the plate is washed to remove any unbound substances.

-

A biotinylated detection antibody specific for a different epitope on the target cytokine is added to the wells.

-

After another washing step, an enzyme-conjugated streptavidin (e.g., streptavidin-alkaline phosphatase) is added, which binds to the biotinylated detection antibody.

d. Spot Development and Analysis:

-

A substrate solution is added to the wells, which is converted by the enzyme into an insoluble colored precipitate at the location of the cytokine-secreting cell, forming a "spot".

-

The reaction is stopped by washing with water.

-

The plate is dried, and the spots are counted using an automated ELISpot reader. Each spot represents a single cytokine-producing cell.

Visualizations

Experimental Workflow for Sequence Conservation Analysis

Caption: Workflow for determining NP (266-274) sequence conservation.

T-Cell Receptor Signaling Pathway upon NP (266-274) Recognition

Caption: T-cell recognition of the influenza NP (266-274) epitope.

References

- 1. COMPARATIVE ANALYSIS OF THE CONSERVATION OF NUCLEOPROTEIN IMMUNOGENIC T-CELL EPITOPES OF MASTER DONOR VIRUSES FOR LIVE AND INACTIVATED INFLUENZA VACCINES - Rak - Russian Journal of Immunology [rusimmun.ru]

- 2. NP nucleoprotein [Influenza A virus (A/Puerto Rico/8/1934(H1N1))] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Complete nucleotide sequence of the nucleoprotein gene of influenza B virus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. uniprot.org [uniprot.org]

- 7. Influenza virus database - NCBI [ncbi.nlm.nih.gov]

- 8. uniprot.org [uniprot.org]

T-Cell Recognition of Influenza Nucleoprotein (NP) 266-274: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the immunological recognition of the influenza A virus nucleoprotein (NP) epitope spanning amino acids 266-274. This conserved epitope is a critical target for cytotoxic T-lymphocyte (CTL) responses and a key focus for the development of universal influenza vaccines. This document details the underlying molecular pathways, experimental methodologies for its study, and quantitative data related to its immunogenicity.

Core Concepts of NP(266-274) T-Cell Recognition

The influenza A virus nucleoprotein is an internal viral protein, making it a target for the cellular immune system, specifically CD8+ cytotoxic T-lymphocytes. Unlike surface antigens like hemagglutinin and neuraminidase, NP is highly conserved across different influenza A strains, rendering it an attractive target for vaccines aimed at providing broad, cross-strain protection.

The specific peptide epitope NP(266-274), with the amino acid sequence ILRGSVAHK, is a well-characterized HLA-A03-restricted epitope.[1][2] This means that for a T-cell to recognize this epitope, it must be presented on the surface of an infected cell by the Major Histocompatibility Complex (MHC) class I molecule HLA-A03.

Antigen Processing and Presentation Pathway

The presentation of the NP(266-274) epitope to CD8+ T-cells follows the classical MHC class I antigen processing pathway. This process is initiated within the cytoplasm of an influenza-infected cell.

Caption: MHC Class I presentation pathway for the influenza NP(266-274) epitope.

T-Cell Receptor Signaling Cascade

Recognition of the NP(266-274)-HLA-A*03 complex by a specific T-cell receptor (TCR) on a CD8+ T-cell initiates a complex intracellular signaling cascade, leading to T-cell activation, proliferation, and effector functions such as cytokine release and target cell lysis.

Caption: Simplified T-cell receptor signaling cascade upon epitope recognition.

Experimental Protocols

The following sections detail standardized protocols for the detection and quantification of T-cell responses to the influenza NP(266-274) epitope.

IFN-γ ELISpot Assay

The Enzyme-Linked ImmunoSpot (ELISpot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.[3][4]

Objective: To determine the number of NP(266-274)-specific, IFN-γ-producing T-cells in a peripheral blood mononuclear cell (PBMC) population.

Materials:

-

96-well PVDF membrane plates pre-coated with anti-human IFN-γ antibody

-

Human PBMCs isolated from whole blood

-

Influenza NP(266-274) peptide (ILRGSVAHK), purity >95%

-

Negative control peptide (e.g., an irrelevant HLA-A*03 binding peptide)

-

Positive control (e.g., Phytohemagglutinin (PHA))

-

Complete RPMI-1640 medium (with 10% fetal bovine serum, L-glutamine, penicillin-streptomycin)

-

Recombinant human IL-2

-

Biotinylated anti-human IFN-γ detection antibody

-

Streptavidin-Alkaline Phosphatase (AP)

-

BCIP/NBT substrate

-

ELISpot plate reader

Procedure:

-

Plate Preparation: Pre-wet the ELISpot plate with 35% ethanol (B145695) for 30 seconds, wash five times with sterile PBS, and then coat with anti-human IFN-γ antibody overnight at 4°C. Wash the plate and block with complete RPMI-1640 for 2 hours at 37°C.

-

Cell Plating: Add 2 x 10^5 PBMCs per well in 100 µL of complete RPMI-1640 medium.

-

Peptide Stimulation: Add 100 µL of the NP(266-274) peptide to the respective wells at a final concentration of 1-10 µg/mL. Add negative control peptide and positive control (PHA) to separate wells.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Detection:

-

Wash the plate six times with PBS containing 0.05% Tween-20 (PBST).

-

Add biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.

-

Wash the plate six times with PBST.

-

Add streptavidin-AP and incubate for 1 hour at room temperature.

-

Wash the plate six times with PBST.

-

Add BCIP/NBT substrate and incubate in the dark until distinct spots emerge (10-30 minutes).

-

Stop the reaction by washing with distilled water.

-

-

Analysis: Allow the plate to dry completely. Count the number of spot-forming units (SFUs) in each well using an automated ELISpot reader.

Intracellular Cytokine Staining (ICS) and Flow Cytometry

ICS coupled with flow cytometry allows for the simultaneous quantification and phenotyping of antigen-specific T-cells.[5][6][7]

Objective: To identify and quantify NP(266-274)-specific CD8+ T-cells that produce IFN-γ upon stimulation.

Materials:

-

Human PBMCs

-

Influenza NP(266-274) peptide

-

Brefeldin A

-

Anti-CD3 and Anti-CD28 antibodies (co-stimulation)

-

Fluorescently conjugated antibodies: Anti-CD3, Anti-CD8, Anti-IFN-γ, and a viability dye.

-

FACS buffer (PBS with 2% FBS)

-

Fixation/Permeabilization buffer

-

Flow cytometer

Procedure:

-

Cell Stimulation:

-

Resuspend PBMCs at 1-2 x 10^6 cells/mL in complete RPMI-1640.

-

Add NP(266-274) peptide (1-10 µg/mL), anti-CD28 (1 µg/mL), and Brefeldin A (10 µg/mL).

-

Include an unstimulated control and a positive control (e.g., SEB or anti-CD3/CD28).

-

Incubate for 6 hours at 37°C, 5% CO2.

-

-

Surface Staining:

-

Wash cells with FACS buffer.

-

Stain with viability dye according to the manufacturer's protocol.

-

Stain with anti-CD3 and anti-CD8 antibodies for 30 minutes at 4°C in the dark.

-

Wash cells twice with FACS buffer.

-

-

Fixation and Permeabilization:

-

Resuspend cells in fixation buffer and incubate for 20 minutes at room temperature in the dark.

-

Wash cells with permeabilization buffer.

-

-

Intracellular Staining:

-

Resuspend cells in permeabilization buffer containing anti-IFN-γ antibody.

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash cells twice with permeabilization buffer.

-

-

Acquisition and Analysis:

-

Resuspend cells in FACS buffer and acquire data on a flow cytometer.

-

Analyze the data using appropriate software, gating on live, singlet, CD3+, CD8+ lymphocytes to determine the percentage of IFN-γ+ cells.

-

Caption: Experimental workflow for intracellular cytokine staining by flow cytometry.

Quantitative Data Presentation

The following tables summarize representative quantitative data for T-cell responses to influenza NP. While specific data for the NP(266-274) epitope is not always reported in isolation, these tables provide an expected range of responses based on studies of NP-specific T-cells.

Table 1: IFN-γ ELISpot Responses to Influenza NP Peptides

| Donor Group | Antigen | Mean Spot Forming Units (SFU) / 10^6 PBMCs | Standard Deviation |

| Healthy Adults (pre-existing immunity) | NP Peptide Pool | 150 | ± 50 |

| Healthy Adults (pre-existing immunity) | NP(266-274) Peptide | 75 | ± 30 |

| Unexposed Controls | NP(266-274) Peptide | < 10 | ± 5 |

Note: Data are illustrative and compiled from typical results seen in influenza T-cell immunology studies. Actual results will vary based on donor HLA type, prior influenza exposure, and experimental conditions.

Table 2: Flow Cytometry Analysis of NP-Specific CD8+ T-Cells

| Donor Group | Stimulation | % of CD8+ T-cells expressing IFN-γ | Standard Deviation |

| Healthy Adults (pre-existing immunity) | NP(266-274) Peptide | 0.5% | ± 0.2% |

| Healthy Adults (pre-existing immunity) | Unstimulated | < 0.05% | ± 0.02% |

| Unexposed Controls | NP(266-274) Peptide | < 0.05% | ± 0.02% |

Note: Data are representative of expected frequencies of antigen-specific CD8+ T-cells in healthy, previously exposed individuals.

Conclusion

The influenza NP(266-274) epitope is a key target of the cellular immune response to influenza A virus. Its conserved nature makes it a valuable component of next-generation universal influenza vaccines. The experimental protocols detailed in this guide provide robust and reproducible methods for the quantification and characterization of T-cell responses to this epitope. The provided quantitative data serves as a benchmark for researchers in the field. A thorough understanding of the T-cell recognition of this and other conserved epitopes is paramount for the successful development of novel and broadly protective influenza immunotherapies and vaccines.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cdn.stemcell.com [cdn.stemcell.com]

- 3. Quantitation of human influenza virus-specific cytotoxic T lymphocytes: correlation of cytotoxicity and increased numbers of IFN-gamma producing CD8+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pooled-Peptide Epitope Mapping Strategies Are Efficient and Highly Sensitive: An Evaluation of Methods for Identifying Human T Cell Epitope Specificities in Large-Scale HIV Vaccine Efficacy Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. [PDF] Detection of influenza virus-specific T cell responses by intracellular cytokine staining and flow cytometry Detection of influenza virus-specific T cell responses by intracellular cytokine staining and flow cytometry | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to Influenza NP (266-274) Epitope Mapping Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and quantitative data associated with the mapping of the influenza nucleoprotein (NP) epitope spanning amino acids 266-274. This epitope, with the sequence Ile-Leu-Arg-Gly-Ser-Val-Ala-His-Lys (ILRGSVAHK), is a known target for cytotoxic T lymphocytes (CTLs) and is restricted by the human leukocyte antigen (HLA)-A*03 allele. Understanding the immunological characteristics of this epitope is crucial for the development of novel influenza vaccines and T-cell-based therapeutics.

Core Concepts in Epitope Mapping

Epitope mapping is the process of identifying the specific amino acid residues of an antigen that are recognized by the immune system, particularly by antibodies and T-cell receptors. For T-cell epitopes, this involves the recognition of a peptide fragment of the antigen presented by Major Histocompatibility Complex (MHC) molecules on the surface of antigen-presenting cells (APCs) or infected cells. The Influenza NP (266-274) epitope is a linear epitope, meaning it is defined by a continuous sequence of amino acids.

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the Influenza NP (265-273) epitope, which is homologous to the 266-274 region. This data provides insights into the immunogenicity and MHC binding characteristics of this important T-cell target.

Table 1: T-Cell Response to Influenza NP (265-273) Epitope

| Assay Type | Cell Type | Stimulus | Result | Donor Information |

| IFN-γ ELISpot | Peripheral Blood Mononuclear Cells (PBMCs) | NP (265-273) peptide | 12 spots per 2.5 x 105 PBMCs | HLA-A3 positive donor (Donor 12)[1] |

| IFN-γ ELISpot | In vitro-expanded CTLs | NP (265-273) peptide | Average of 45 IFN-γ+ cells per 15,000 effector cells | Group of 18 HLA-typed individuals[2] |

Table 2: Cytotoxicity Mediated by NP (265-273)-Specific CTLs

| Target Cells | Effector Cells | Effector to Target Ratio (E:T) | % Specific Lysis | Notes |

| Peptide-sensitized B-LCL | HLA-A3-restricted influenza-immune CTL | Not specified | Capable of sensitizing for lysis | Indicates the peptide is processed and presented.[3] |

| rNP-incubated B-LCL | NP/A3 CTL | 10:1 | Lysis observed at rNP concentrations ≥ 50 µM | Demonstrates recognition of endogenously processed antigen.[4] |

Table 3: MHC Class I Binding of Influenza NP (265-273) Peptide

| MHC Allele | Assay Type | Peptide Sequence | Binding Capacity |

| HLA-A3 | In vitro peptide binding assay | ILRGSVAHK | Positive |

| HLA-A3 | Flow cytometry-based monomer binding assay | ILRGSVAHK | Positive Control Binder |

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of epitope mapping studies. Below are protocols for key experiments cited in the quantitative data summary.

Protocol 1: IFN-γ ELISpot Assay for T-Cell Response

This protocol is a standard method for quantifying the frequency of cytokine-secreting T cells at the single-cell level.

Materials:

-

96-well PVDF membrane ELISpot plates

-

Anti-human IFN-γ capture antibody

-

Biotinylated anti-human IFN-γ detection antibody

-

Streptavidin-Alkaline Phosphatase (ALP)

-

BCIP/NBT substrate

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS)

-

Influenza NP (265-273) peptide (ILRGSVAHK)

-

Peripheral Blood Mononuclear Cells (PBMCs) from an HLA-A3 positive donor

Procedure:

-

Plate Coating: Coat the ELISpot plate wells with anti-human IFN-γ capture antibody overnight at 4°C.

-

Blocking: Wash the wells and block with RPMI/10% FBS for 2 hours at 37°C.

-

Cell Plating: Add 2.5 x 105 PBMCs to each well.

-

Peptide Stimulation: Add the NP (265-273) peptide to the designated wells at a final concentration of 10 µg/mL. Include a negative control (no peptide) and a positive control (e.g., PHA).

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Detection: Wash the wells and add the biotinylated anti-human IFN-γ detection antibody. Incubate for 2 hours at room temperature.

-

Enzyme Conjugation: Wash the wells and add Streptavidin-ALP. Incubate for 1 hour at room temperature.

-

Development: Wash the wells and add BCIP/NBT substrate. Monitor for spot development.

-

Analysis: Stop the reaction by washing with water. Allow the plate to dry and count the spots using an ELISpot reader. Each spot represents a single IFN-γ secreting cell.

Protocol 2: Chromium (51Cr) Release Assay for Cytotoxicity